molecular formula C11H13NO2 B8671340 3-[(2-Methoxyethoxy)methyl]benzonitrile

3-[(2-Methoxyethoxy)methyl]benzonitrile

Cat. No. B8671340
M. Wt: 191.23 g/mol
InChI Key: SHAWMRBNXLZROV-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methyl]benzonitrile is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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properties

Product Name

3-[(2-Methoxyethoxy)methyl]benzonitrile

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(2-methoxyethoxymethyl)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-13-5-6-14-9-11-4-2-3-10(7-11)8-12/h2-4,7H,5-6,9H2,1H3

InChI Key

SHAWMRBNXLZROV-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in 2-methoxyethanol (10 mL) and n-ethyldiisopropylamine (0.89 mL, 5.1 mmol) was heated under microwave irradiations for 2 hours at 150° C. After this time, reaction mixture was diluted with EtOAc (200 mL), washed with water and brine to give the title compound as a colorless oil (800 mg, 81%). 1H NMR (DMSO-d6, 300 MHz) δ 7.76-7.74 (m, 2H), 7.68-7.65 (m, 1H), 7.59-7.54 (m, 1H), 4.54 (s, 2H), 3.59-3.56 (m, 2H), 3.51-3.47 (m, 2H), 3.25 (s, 3H). HPLC (Method A) Rt 3.09 min (Purity: 82.9%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

Sodium hydride (55% in mineral oil, 1.76 g, 40.5 mmol) was suspended in 100 mL tetrahydrofurane. 3-(Hydroxymethyl)benzonitrile (5.0 g, 36.5 mmol), dissolved in 200 mL tetrahydrofuran was added dropwise. The reaction mixture was stirred at room temperature for 1 h. 2-Bromoethylmethylether (7.0 mL, 76 mmol) was added and the reaction mixture was refluxed overnight. The reaction mixture was quenched with 3 mL 2N sodium carbonate solution and the solvent was evaporated. The residue was taken up in 100 mL water and extracted three times with ethyl acetate (100 mL each). The organic phases ware pooled, dried with sodium sulfate, filtered and evaporated. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100:0->50:50 gradient). 3-(2-Methoxy-ethoxymethyl)-benzonitrile was obtained as a yellow liquid (2.63 g, 38%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
38%

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